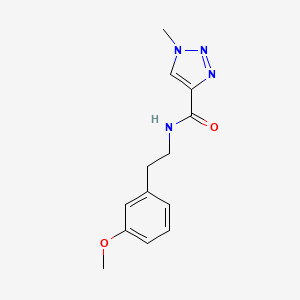

N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a derivative of triazole carboxamide. Triazole derivatives are known for their wide range of biological activities, including anti-inflammatory and anticancer properties. The methoxy group attached to the phenethyl moiety may influence the compound's biological activity and its interaction with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of hydrazides with various aldehydes or ketones. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux conditions . This method could potentially be adapted for the synthesis of N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the position of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Triazole carboxamides can participate in various chemical reactions due to the presence of reactive functional groups. The carboxamide group can undergo condensation reactions, and the triazole ring can act as a scaffold for further functionalization. The methoxy group may also influence the reactivity of the compound, potentially leading to selective reactions at the phenethyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and carboxamide groups can affect the compound's hydrogen bonding capability, which in turn can influence its solubility in various solvents. The molecular structure, obtained through X-ray diffraction and computational methods, can also provide insights into the compound's reactivity and interaction with biological targets .

科学的研究の応用

Antimicrobial Applications

Research has demonstrated the synthesis and evaluation of novel 1,2,4-triazole derivatives, highlighting their significant antimicrobial activities. These compounds, including variations like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, have shown good to moderate activities against various test microorganisms, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Anticancer and Antitumor Applications

Compounds within the triazole and tetrazine classes, including those similar to "N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide", have been explored for their anticancer and antitumor properties. For instance, the synthesis of imidazotetrazines has revealed a novel broad-spectrum antitumor agent, showcasing curative activity against leukemia, which may act as a prodrug for more active compounds (Stevens et al., 1984).

Anti-inflammatory and Analgesic Applications

The development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents has been reported. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac. Such findings underscore the potential of triazole derivatives in designing new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).

Molecular and Spectroscopic Analysis

The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, including triazole derivatives, has been extensively studied. These analyses provide valuable insights into the properties of these compounds, facilitating their application in various fields, including material science and pharmaceutical development (Beytur & Avinca, 2021).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.

将来の方向性

特性

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-17-9-12(15-16-17)13(18)14-7-6-10-4-3-5-11(8-10)19-2/h3-5,8-9H,6-7H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXRKSNHQNKIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)

![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)

![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)

![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537840.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)